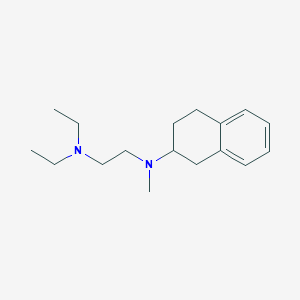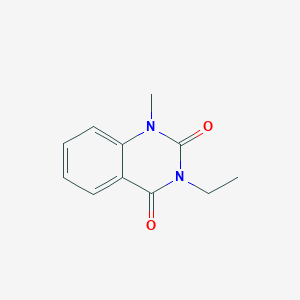
3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione, also known as EMQ, is a small molecule that has been of interest to the scientific community due to its potential applications in various fields. EMQ is a quinazoline derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes, including topoisomerase II and protein kinase C. This compound has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to have neuroprotective effects, including protection against oxidative stress and inhibition of amyloid-β aggregation.
実験室実験の利点と制限
3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione has several advantages for lab experiments, including its small size, which allows it to penetrate cell membranes and interact with intracellular targets. This compound is also relatively stable and can be easily synthesized using various methods. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione, including the development of new synthetic methods to improve the yield and purity of the compound. This compound could also be further studied for its potential applications in cancer research, neuroscience, and drug discovery. Additionally, the mechanism of action of this compound could be further elucidated to better understand its effects on various enzymes and pathways. Finally, this compound could be studied in combination with other compounds to determine if it has synergistic effects.
Conclusion:
In conclusion, this compound is a small molecule that has been of interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. This compound has been shown to have anticancer activity, neuroprotective effects, and potential use as a tool in drug discovery. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of new synthetic methods and further study of its potential applications.
合成法
3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione has been synthesized using various methods, including the reaction of 3-ethyl-2,4(1H,3H)-quinazolinedione with methyl iodide, and the reaction of 3-ethyl-2,4(1H,3H)-quinazolinedione with methyl isocyanate. The yield of this compound varies depending on the method used, and the purity of the product can be improved using recrystallization.
科学的研究の応用
3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to have anticancer activity in vitro and in vivo, and it has been suggested as a potential lead compound for the development of new anticancer drugs. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, and it has been shown to have neuroprotective effects. This compound has also been studied for its potential use as a tool in drug discovery, as it has been shown to inhibit the activity of certain enzymes.
特性
IUPAC Name |
3-ethyl-1-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-13-10(14)8-6-4-5-7-9(8)12(2)11(13)15/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHHIFDIGVENEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5368483.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(9H-purin-6-yl)-3-piperidinamine](/img/structure/B5368489.png)
![9H-benzo[5,6]chromeno[2,3-d]pyrimidine-9,11(10H)-dione](/img/structure/B5368497.png)
![3-(4-chlorophenyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B5368504.png)
![4-ethyl-5-({1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5368512.png)
![N-[1-(3-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5368524.png)
![3-{1-[2-(methylthio)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5368528.png)
![4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol](/img/structure/B5368538.png)
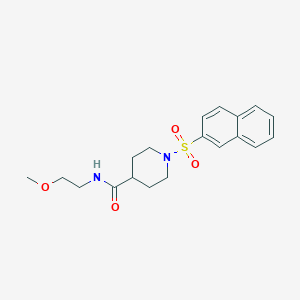
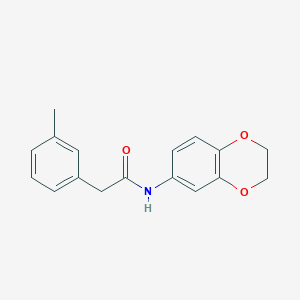
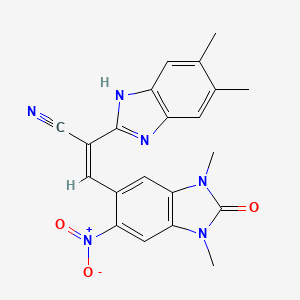
![N-1-adamantyl-3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5368562.png)
![(1R,5R,11aS)-3-(1H-indol-2-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5368567.png)
